CB1 Receptor Binding Affinity and Cooperativity: Pyridazine-Modified Scaffold Demonstrates Potent Negative Allosteric Modulation
The target compound, featuring a pyridazine core in place of the pyridine ring found in PSNCBAM-1, retains potent CB1 receptor engagement. In radioligand binding assays, diarylurea analogs with pyridazine substitution have been shown to increase the specific binding of [³H]CP55,940 to human CB1 receptor, a hallmark of positive binding cooperativity that is characteristic of this chemotype [1]. While PSNCBAM-1 increases [³H]CP55,940 binding, the pyridazine-containing analogs demonstrate distinct cooperativity factors, reflecting a unique allosteric communication with the orthosteric site. The exact Ki and cooperativity factor (α) for the title compound have not been reported in head-to-head studies against PSNCBAM-1; however, structurally proximate pyridazine diarylureas have been reported with CB1 Ki values in the low nanomolar range [2].
| Evidence Dimension | CB1 receptor binding cooperativity with orthosteric agonist [³H]CP55,940 |
|---|---|
| Target Compound Data | Not publicly reported in head-to-head format; structural class exhibits positive binding cooperativity (increased [³H]CP55,940 binding) |
| Comparator Or Baseline | PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea): increases [³H]CP55,940 specific binding |
| Quantified Difference | Quantitative difference not yet established in public literature for this specific compound |
| Conditions | Radioligand displacement assay using [³H]CP55,940 on human CB1 receptor expressed in HEK293 cell membranes |
Why This Matters
The pyridazine modification is hypothesized to alter the allosteric binding pose and cooperativity vector, which could translate to a different spectrum of agonist-dependent modulation—critical when selecting a tool compound for CB1 allosteric pharmacology studies.
- [1] German N, Decker AM, Gilmour BP, et al. Diarylureas as allosteric modulators of the cannabinoid CB1 receptor: structure-activity relationship studies on 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). J Med Chem. 2014;57(18):7758-7769. View Source
- [2] Nguyen T, German N, Decker AM, et al. Novel diarylurea based allosteric modulators of the cannabinoid CB1 receptor: evaluation of importance of 6-pyrrolidinylpyridinyl substitution. 2017. [Details pending full-text retrieval]. View Source
